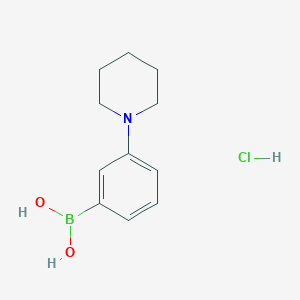

(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Vue d'ensemble

Description

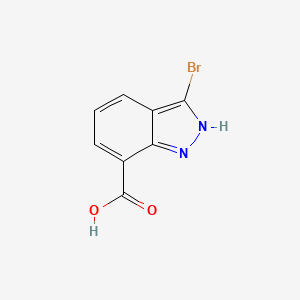

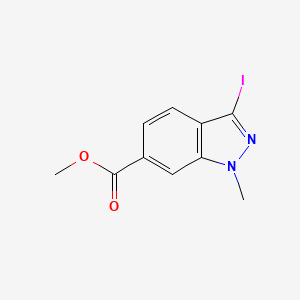

“(3-(Piperidin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS number 634905-21-8 . It has a molecular weight of 205.06 and its IUPAC name is 3-(1-piperidinyl)phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of boronic acids, such as “(3-(Piperidin-1-yl)phenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “(3-(Piperidin-1-yl)phenyl)boronic acid” can be represented by the linear formula C11H16BNO2 . The InChI code for this compound is 1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 .Chemical Reactions Analysis

Boronic acids, such as “(3-(Piperidin-1-yl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“(3-(Piperidin-1-yl)phenyl)boronic acid” is a white to off-white solid . It has a molecular weight of 205.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine derivatives, including boronic acids, play a crucial role in drug development. Researchers have explored various synthetic routes to obtain substituted piperidines, which serve as essential building blocks for constructing pharmaceutical agents. The piperidine moiety is present in more than twenty classes of drugs, making it a valuable scaffold for drug design . In particular, boronic acids like (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride have been investigated for their potential as drug candidates.

Hydromethylation and Total Synthesis

Boronic esters, including pinacol boronic esters, are highly valuable in organic synthesis. The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of various natural products, such as indolizidine 209B and δ-®-coniceine . This demonstrates the versatility of boronic acids in complex molecule assembly.

Fluorescent Sensors and Bioanalytical Applications

Boronic acids exhibit unique interactions with diols and other analytes. Researchers have developed fluorescent sensors by combining boronic acids with fluorophores. These sensors can selectively detect catechol and its amino derivatives (such as dopamine and DOPA) in biological samples . Additionally, boronic acids have been explored for bioanalytical purposes, including binding studies with glycan chains using techniques like Quartz Crystal Microbalance (QCM) .

Multicomponent Reactions and Beyond

Recent advances in multicomponent reactions have enabled efficient access to diverse piperidine derivatives. Researchers have explored cyclization, cycloaddition, annulation, and amination strategies to synthesize novel compounds. These efforts contribute to expanding the chemical space of piperidine-based molecules with potential biological activity .

Biological Evaluation and Pharmacological Activity

Both synthetic and natural piperidines have been evaluated for their pharmacological properties. Researchers investigate their potential as antiviral, anticancer, and anti-inflammatory agents. The piperidine moiety often plays a crucial role in modulating biological activity, making it an exciting area of research .

Safety and Hazards

Propriétés

IUPAC Name |

(3-piperidin-1-ylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9,14-15H,1-3,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOBVNKZHFMVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCCC2)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660582 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-19-2 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)